Chloridazon

Description

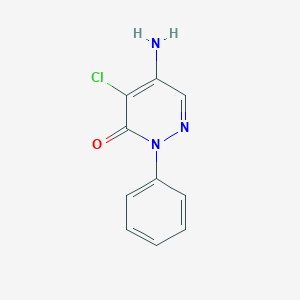

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-chloro-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKYKTKDBLFHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034872 | |

| Record name | Chloridazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [HSDB] | |

| Record name | Pyrazon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

25.5 [ug/mL] (The mean of the results at pH 7.4), IN WATER 400 MG/L AT 20 °C; IN METHANOL 34 G/KG AT 20 °C; IN ACETONE 28 G/KG AT 20 °C; IN BENZENE 0.7 G/KG AT 20 °C, IN CYCLOHEXANE GREATER THAN 0.01 G/100 G @ 20 °C; IN CHLOROFORM 0.21 G/100 G @ 20 °C; IN ETHER 0.07 G/100 G @ 20 °C, In distilled water, 340 mg/L at 20 °C, In methanol 15.1, ethyl acetate 3.7, dichloromethane 1.9, toluene 0.1 (all in g/l at 20 °C); Practically insoluble in n-hexane., In water, 400 mg/L at 20 °C | |

| Record name | SID47202885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PYRAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.54 g/cu cm at 20 °C | |

| Record name | PYRAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000045 [mmHg], 4.50X10-7 mm Hg at 20 °C | |

| Record name | Pyrazon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid | |

CAS No. |

1698-60-8 | |

| Record name | Chloridazon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1698-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloridazon [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 5-amino-4-chloro-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloridazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloridazon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORIDAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26X5RK7X7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

206 °C, MELTING POINT: 185-195 °C /TECHNICAL PRODUCT/, Brown, almost odorless. MP: 198-202 °C /technical/ | |

| Record name | PYRAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to Chloridazon: Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide chloridazon, focusing on its chemical structure, physicochemical properties, and mechanism of action. The information is curated for professionals in research and development who require detailed technical data, including experimental methodologies.

Chemical Structure and Identifiers

This compound, also known as Pyrazon, is a selective herbicide belonging to the pyridazinone class.[1][2] It was first introduced by BASF in the 1960s, primarily for controlling annual broad-leaved weeds in beet cultivation.[1][3] Its chemical structure is characterized by a pyridazin-3(2H)-one ring substituted with an amino group at position 5, a chloro group at position 4, and a phenyl group at position 2.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one | [1][4] |

| CAS Name | 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone | [4] |

| CAS Number | 1698-60-8 | [1][4] |

| Molecular Formula | C₁₀H₈ClN₃O | [1][4] |

| SMILES | C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl | [1] |

| InChI Key | WYKYKTKDBLFHCY-UHFFFAOYSA-N | [1] |

| InChI | InChI=1S/C10H₈ClN₃O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2 | [1] |

| Synonyms | Pyrazon, PAC Herbicide, Phenazon | [1][3] |

Physicochemical Properties

This compound is a colorless, odorless solid in its pure form, though technical-grade products may appear yellow-brown.[3] It exhibits moderate solubility in water and is considered non-volatile.[4] The compound is stable in aqueous media across a pH range of 3 to 9.[2] A summary of its key quantitative properties is provided in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Reference(s) |

| Molecular Weight | 221.64 | g/mol | [1][4] |

| Melting Point | 206 | °C | [1] |

| Boiling Point | Decomposes before boiling | °C | |

| Water Solubility | 340 - 400 (at 20°C) | mg/L | [3][4] |

| logP (Octanol-Water Partition) | 1.19 | ||

| pKa | 3.38 (at 25°C) | [1] | |

| Vapor Pressure | < 1.0 x 10⁻⁶ (at 20°C) | mPa | |

| Density | 1.54 | g/cm³ | [3][5] |

Mode of Action: Photosystem II Inhibition

This compound's herbicidal activity stems from its function as a potent inhibitor of photosynthesis.[3][4] Specifically, it disrupts the photosynthetic electron transport chain within Photosystem II (PSII), a critical protein complex embedded in the thylylakoid membranes of chloroplasts.[4][6]

The primary site of action for this compound is the Q

This compound competitively inhibits this process.[7] It binds to the Q

Experimental Protocols

This section details methodologies for the synthesis, analysis, and bioactivity assessment of this compound.

Chemical Synthesis Workflow

The synthesis of this compound is a multi-step organic process.[4] While detailed proprietary protocols are not public, the general pathway involves the reaction of phenylhydrazine (B124118) derivatives with chlorinated pyridazinone intermediates. The key steps are cyclization to form the core ring structure, followed by targeted chlorination and amination reactions.[4]

Analytical Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying this compound residues in environmental and biological matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for sample preparation.

Objective: To quantify this compound in a water sample.

Materials:

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

This compound analytical standard

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reversed-phase analytical column (e.g., 150 x 2.1 mm, 2 µm)

Protocol:

-

Sample Extraction (QuEChERS):

-

To a 50 mL centrifuge tube, add 10 mL of the water sample.

-

Add 10 mL of acetonitrile.

-

Add 4 g MgSO₄ and 1 g NaCl to induce phase separation.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >3000 rpm for 5 minutes.[10]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 2 mL aliquot of the upper acetonitrile layer to a new 15 mL tube containing 300 mg MgSO₄ and 50 mg PSA sorbent.[10] The PSA removes interfering matrix components like organic acids.

-

Vortex for 1 minute and centrifuge at >3000 rpm for 5 minutes.

-

-

Sample Preparation for LC-MS/MS:

-

Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

Prepare a calibration curve by diluting the this compound analytical standard in clean solvent to concentrations spanning the expected sample range (e.g., 0.1 to 100 ng/mL).

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reversed-phase

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with a low percentage of B, ramp up to elute this compound, then re-equilibrate. (e.g., 5% B to 95% B over 8 minutes).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL[11]

-

-

MS/MS Conditions (Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Monitor at least two MRM transitions for this compound (one for quantification, one for confirmation). Precursor ion (Q1) would be the protonated molecule [M+H]⁺, and product ions (Q3) would be specific fragments generated by collision-induced dissociation.

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

-

Confirm the identity of the analyte by verifying the retention time and the ratio of the quantifier to qualifier ion transitions.

-

Herbicidal Activity Bioassay: The Hill Reaction

The Hill reaction assay is a classic in vitro method to measure the activity of PSII inhibitors. It uses isolated chloroplasts and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes from blue (oxidized) to colorless (reduced) as it accepts electrons from the photosynthetic electron transport chain. The rate of this color change is proportional to the rate of PSII activity.

Objective: To determine the inhibitory effect of this compound on PSII electron transport.

Materials:

-

Fresh spinach leaves

-

Ice-cold grinding buffer (e.g., 0.35 M Sucrose, 20 mM HEPES pH 7.8)[12]

-

Cheesecloth

-

Refrigerated centrifuge

-

Spectrophotometer

-

DCPIP solution (e.g., 0.1 mM)

-

This compound stock solution of known concentration

-

Cuvettes and a light source

Protocol:

-

Chloroplast Isolation:

-

Homogenize ~25 g of de-veined spinach leaves in 25 mL of ice-cold grinding buffer using a blender.[12]

-

Filter the homogenate through multiple layers of cheesecloth into a chilled beaker.

-

Centrifuge the filtrate at a low speed (e.g., 200 g for 1 min) to pellet debris.

-

Decant the supernatant and centrifuge it at a higher speed (e.g., 1300 g for 5 min) to pellet the chloroplasts.[13]

-

Discard the supernatant and gently resuspend the chloroplast pellet in a small volume of fresh, ice-cold buffer. Keep the chloroplast suspension on ice and in the dark.

-

-

Assay Setup:

-

Prepare a series of test tubes or cuvettes with a reaction buffer.

-

Create a dilution series of this compound to test a range of concentrations. Include a control with no herbicide.

-

To each tube, add the reaction buffer, DCPIP solution, and the corresponding concentration of this compound (or solvent for the control).

-

-

Running the Reaction:

-

Set the spectrophotometer to a wavelength of ~600-610 nm to measure the absorbance of oxidized (blue) DCPIP.[12][14]

-

To start the reaction, add a small aliquot (e.g., 0.1 mL) of the chloroplast suspension to a cuvette, mix quickly, and immediately take an initial absorbance reading (Time 0). This step should be performed in dim light.

-

Immediately place the cuvette in front of a strong light source.

-

Take subsequent absorbance readings at fixed intervals (e.g., every 30 or 60 seconds) for several minutes.[12][15]

-

-

Data Analysis:

-

Plot absorbance vs. time for each this compound concentration.

-

Calculate the initial rate of reaction (change in absorbance per minute) from the linear portion of each curve.

-

Determine the percent inhibition for each this compound concentration relative to the control.

-

Calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the Hill reaction rate).

-

Metabolism

In the environment, this compound degrades into two primary metabolites: desphenyl-chloridazon and methyl-desphenyl-chloridazon. Desphenyl-chloridazon, in particular, is more polar and mobile than the parent compound, which has led to its detection in groundwater systems.[16] This environmental persistence and mobility of its metabolites are key considerations in its regulatory assessment.

References

- 1. Bioassay of Photosynthetic Inhibitors in Water and Aqueous Soil Extracts with Eurasian Watermilfoil (Myriophyllum spicatum) | Weed Science | Cambridge Core [cambridge.org]

- 2. This compound | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound (Ref: BAS 119H) [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. lcms.cz [lcms.cz]

- 11. A simple analytical method for simultaneous determination of currently used pesticide (CUP) residue in river water using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. howardbiolab.com [howardbiolab.com]

- 13. weber.edu [weber.edu]

- 14. Hill Reaction [people.hsc.edu]

- 15. fire.biol.wwu.edu [fire.biol.wwu.edu]

- 16. Photosystem II function and herbicide binding sites during photoinhibition of spinach chloroplasts in-vivo and in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Chloridazon: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloridazon, a pyridazinone herbicide, has been a subject of extensive research due to its widespread use in agriculture and subsequent environmental presence. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, physicochemical properties, mechanism of action, metabolic pathways, and analytical methodologies for its detection. Detailed experimental protocols and visual diagrams of key processes are included to support research and development activities.

Chemical Identity and Synonyms

This compound is the internationally standardized name for the herbicidal active ingredient.[1] It is chemically identified as 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one.[1][2][3][4] The Chemical Abstracts Service (CAS) has assigned the number 1698-60-8 to this compound.[2][3][5][6][7][8]

Over the years, this compound has been marketed and referred to by a variety of synonyms and trade names. The most common of these include Pyrazon, a name approved by the American National Standards Institute and the Weed Science Society of America.[1][3][6] In Japan, it is known as PAC.[1][5] Other notable synonyms include Burex, Pyramin, and Phenazon.[4]

A comprehensive list of its identifiers is provided in the table below.

| Identifier Type | Value |

| CAS Number | 1698-60-8[2][5][6] |

| EC Number | 216-920-2[5] |

| IUPAC Name | 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one[1][4] |

| Molecular Formula | C₁₀H₈ClN₃O[2][5][6] |

| Molecular Weight | 221.64 g/mol [2][4][5][6] |

| InChI Key | WYKYKTKDBLFHCY-UHFFFAOYSA-N[1] |

| PubChem CID | 15546[2][4] |

| Synonyms | Pyrazon, PAC, 5-Amino-4-chloro-2-phenyl-3(2H)-pyridazinone, Chloridazone, Curbetan, Clorizol, Phenosane, Pyramin[1][2][3][4][5][6] |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for understanding its environmental fate and designing analytical methods. It is a colorless, odorless solid in its pure form, though technical grade products may appear as a pale-yellowish or yellow-brown solid.[5][7] this compound is sparingly soluble in water but shows better solubility in some organic solvents.

Table of Physicochemical Data:

| Property | Value |

| Appearance | White, gray or brown crystalline powder[2] |

| Melting Point | 206 - 210 °C[2][5] |

| Boiling Point | 312.2°C at 760 mmHg[5] |

| Flash Point | 142.6°C[5] |

| Density | 1.42 - 1.54 g/cm³[5][7] |

| Vapor Pressure | 0.000538 mmHg at 25°C[5] |

| Water Solubility | 25.5 µg/mL[5] |

| Log Kow (Octanol-Water Partition Coefficient) | 1.14[5] |

| Stability | Stable up to 50°C for at least 2 years. Stable in aqueous media at pH 3-9.[4][5] |

Mechanism of Action: Inhibition of Photosynthesis

This compound is a selective, systemic herbicide that acts by inhibiting photosynthesis in susceptible plants.[2][4] Its primary mode of action is the disruption of the photosynthetic electron transport chain within Photosystem II (PSII).

This compound binds to the D1 protein of the PSII complex, specifically at the QB binding site. This binding is competitive with plastoquinone (B1678516) (PQ), the native electron acceptor. By occupying this site, this compound blocks the transfer of electrons from the primary quinone acceptor (QA) to PQ. This interruption of the electron flow halts the production of ATP and NADPH, which are essential for CO₂ fixation and, consequently, plant growth. While this leads to starvation, the rapid herbicidal effect, characterized by chlorosis and necrosis, is attributed to the generation of reactive oxygen species due to the blocked electron transport chain.

Caption: Inhibition of photosynthetic electron transport by this compound at Photosystem II.

Metabolism and Environmental Fate

This compound undergoes transformation in the environment, primarily through microbial degradation in soil and water. The main degradation pathway involves the removal of the phenyl group, leading to the formation of its major metabolites: desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC).[3][5][7][8] DPC, in particular, is more mobile and persistent in the environment than the parent compound and is frequently detected in ground and surface water.[3][5]

Caption: Primary metabolic degradation pathway of this compound in the environment.

Experimental Protocols

Synthesis of this compound

While specific industrial synthesis processes are often proprietary, a general laboratory-scale synthesis can be described.[2] The synthesis of this compound typically involves a multi-step process.[2] A common route starts with the cyclization reaction of phenylhydrazine (B124118) with an appropriate precursor to form the pyridazinone ring structure. This is followed by chlorination to introduce the chlorine atom at the 4-position and subsequent amination to add the amino group at the 5-position.

Example Protocol Outline:

-

Reaction Setup: A solution of 1-phenol-4-sulphonic acid is prepared.

-

Addition of Reagents: The appropriate chlorinated pyridazinone intermediate is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature to facilitate the condensation and ring formation.

-

Work-up and Purification: The product, 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone, is isolated, for example by filtration, and can be further purified by recrystallization.

Analytical Determination of this compound

The quantification of this compound in various matrices like soil, water, and agricultural products is essential for regulatory monitoring and research. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Experimental Workflow for HPLC Analysis:

Caption: A generalized workflow for the analysis of this compound residues.

Detailed HPLC Method:

A liquid chromatographic method can be utilized for the determination of this compound.[6]

-

Instrumentation: A liquid chromatograph equipped with a diode array detector.[6]

-

Column: A microbore column is often used.[6]

-

Mobile Phase: The specific mobile phase composition will depend on the column and the matrix being analyzed but is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: The diode array detector is set to monitor the absorbance at the wavelength of maximum absorption for this compound.[8]

-

Quantification: A calibration curve is generated using certified reference standards of this compound to quantify the concentration in the samples.

Toxicological Assays

Evaluating the potential toxicity of this compound is critical. A genotoxicity assay using the comet assay is one such method.

Genotoxicity Assessment using the Comet Assay:

This assay measures DNA damage in cells exposed to a substance.

-

Test Organism: Earthworms, such as Eisenia hortensis, can be used as a model organism for ecotoxicological assessment.[9]

-

Exposure: The earthworms are exposed to different concentrations of this compound.[9]

-

Cell Isolation: Coelomocytes are isolated from the earthworms.[9]

-

Comet Assay Protocol:

-

The isolated cells are embedded in agarose (B213101) on a microscope slide.

-

The cells are lysed to remove membranes and cytoplasm, leaving the DNA.

-

The slides are placed in an electrophoresis chamber, and an electric field is applied.

-

Damaged DNA fragments migrate out of the nucleus, forming a "comet tail."

-

The slides are stained with a fluorescent dye, and the extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

-

Conclusion

This technical guide has provided a detailed overview of the herbicide this compound, covering its chemical identity, physicochemical properties, mechanism of action, metabolism, and analytical determination. The inclusion of structured data tables, detailed experimental methodologies, and visual diagrams aims to equip researchers, scientists, and professionals in drug development with the necessary information to further their understanding and research on this compound. The persistence of its metabolites in the environment underscores the continued need for sensitive and accurate monitoring and further research into its long-term ecological impact.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (Ref: BAS 119H) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Environmental occurrence and degradation of the herbicide n-chloridazon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound – Wikipedia [de.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acikerisim.aku.edu.tr [acikerisim.aku.edu.tr]

The Core Mechanism of Chloridazon: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloridazon, a selective pyridazinone herbicide, has been a cornerstone in weed management, particularly in sugar beet cultivation, for decades. Its efficacy lies in its ability to disrupt the fundamental process of photosynthesis in susceptible plant species. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, the basis of its selectivity, and the key experimental protocols used to elucidate its function. The guide is intended for researchers, scientists, and professionals in drug and herbicide development, offering in-depth data, detailed methodologies, and visual representations of the key pathways.

Primary Mechanism of Action: Inhibition of Photosystem II

The principal mode of action for this compound is the inhibition of photosynthetic electron transport at Photosystem II (PSII)[1][2]. As a member of the HRAC Group C1 and WSSA Group 5 herbicides, it targets the D1 protein, a core component of the PSII reaction center[3].

This compound acts as a competitive inhibitor, binding to the Q_B_ binding site on the D1 protein[4][5]. This site is normally occupied by plastoquinone (B1678516) (PQ), a mobile electron carrier. By binding to this niche, this compound physically blocks the docking of plastoquinone, thereby interrupting the electron flow from the primary quinone acceptor, Q_A_, to Q_B_[4][5]. This blockage leads to a cascade of inhibitory effects:

-

Cessation of ATP and NADPH Production: The interruption of the electron transport chain halts the production of ATP and NADPH, the energy and reducing power, respectively, necessary for carbon dioxide fixation in the Calvin cycle[6].

-

Oxidative Stress: The blockage of electron flow leads to the accumulation of highly reactive oxygen species (ROS), which cause rapid cellular damage through lipid peroxidation and membrane destruction, leading to chlorosis and necrosis[7].

While the inhibition of photosynthesis can lead to starvation, the rapid cell death observed in susceptible plants is primarily attributed to this oxidative stress[6].

Visualizing the Photosynthetic Electron Transport Chain and this compound's Site of Action

The following diagram illustrates the light-dependent reactions of photosynthesis and the specific point of inhibition by this compound.

Other Reported Mechanisms of Action

In addition to its primary role as a PSII inhibitor, other mechanisms have been attributed to this compound's herbicidal activity, which may contribute to its overall phytotoxicity:

-

Inhibition of Carotenoid Biosynthesis: This leads to the photodestruction of chlorophyll (B73375) as carotenoids are essential for quenching excess light energy and protecting chlorophyll from photooxidation.

-

Interference with Polar Lipid Incorporation: This can disrupt the integrity and function of chloroplast membranes.

Basis of Selectivity: Metabolic Detoxification

The selectivity of this compound, particularly its safe use in sugar beet (Beta vulgaris) cultivation, is a classic example of metabolism-based resistance. Resistant plants possess enzymatic machinery capable of rapidly detoxifying the herbicide, while susceptible plants lack this capability[8].

The primary metabolic pathways for this compound detoxification in sugar beets are:

-

Hydroxylation: This initial step is often catalyzed by cytochrome P450 monooxygenases (CYPs). In the case of this compound, this results in the formation of hydroxylated metabolites, such as p-hydroxy-chloridazon[9]. While specific CYPs in sugar beet responsible for this compound metabolism have not been definitively identified in the provided search results, enzymes from the CYP76AD family are known to be involved in hydroxylation reactions in beets[10].

-

N-Glucosylation: The parent this compound molecule can be directly conjugated with glucose, a reaction catalyzed by UDP-glucosyltransferases (UGTs), to form N-glucosylpyrazone[8]. Specific UGTs, such as BvGT, have been identified in beets and are induced by stress, suggesting their potential role in xenobiotic detoxification[11].

These metabolic modifications increase the polarity and water solubility of the this compound molecule, facilitating its sequestration into the vacuole or further degradation, rendering it non-toxic to the plant. Susceptible weeds, such as Chenopodium album and Amaranthus retroflexus, are unable to metabolize this compound at a sufficient rate, leading to the accumulation of the active herbicide at its site of action in the chloroplasts and subsequent plant death.

Visualizing the Metabolic Pathway of this compound in Sugar Beets

The following diagram outlines the detoxification process of this compound in resistant plants like sugar beet.

Quantitative Data

Table 1: Herbicidal Efficacy of this compound on Selected Weed Species

| Weed Species | Parameter | Value | Conditions |

| Amaranthus retroflexus | ED_50_ (Biomass) | < 325 g a.i. ha⁻¹ | Post-emergence |

| Portulaca oleracea | ED_50_ (Biomass) | < 650 g a.i. ha⁻¹ | Post-emergence |

| Chenopodium album | Efficacy | 97% | Pre-emergence |

ED_50_ (Effective Dose, 50%) is the dose required to cause a 50% reduction in biomass.

Table 2: Degradation of this compound

| Matrix | Parameter | Value | Conditions |

| Soil | DT_50_ | 43 days | Laboratory conditions |

| Water (pH 7) | Half-life | 150 hours | Simulated sunlight |

DT_50_ (Dissipation Time, 50%) is the time required for 50% of the initial concentration to dissipate.

Experimental Protocols

The investigation of PSII-inhibiting herbicides like this compound relies on several key experimental techniques. Detailed protocols for two fundamental assays are provided below.

Hill Reaction Inhibition Assay

This assay measures the rate of photosynthetic electron transport by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction.

Objective: To determine the effect of this compound on the rate of the Hill reaction in isolated chloroplasts.

Materials:

-

Fresh spinach leaves

-

Ice-cold extraction buffer (0.4 M sucrose (B13894) in 10 mM Tris, pH 7.8)

-

Cheesecloth

-

Chilled centrifuge tubes and centrifuge

-

Ice bath

-

Spectrophotometer set to 600 nm

-

DCPIP solution

-

This compound solutions of varying concentrations

-

Light source

Procedure:

-

Chloroplast Isolation:

-

Homogenize spinach leaves in ice-cold extraction buffer.

-

Filter the homogenate through multiple layers of cheesecloth.

-

Centrifuge the filtrate to pellet the chloroplasts.

-

Resuspend the chloroplast pellet in a small volume of ice-cold extraction buffer. Keep the chloroplast suspension on ice.

-

-

Reaction Setup:

-

Prepare a series of cuvettes containing the reaction mixture (buffer, water, and DCPIP).

-

Create a blank cuvette with chloroplasts but no DCPIP.

-

Add different concentrations of this compound to the experimental cuvettes. Include a control with no herbicide.

-

-

Measurement:

-

To each cuvette (except the blank), add the chloroplast suspension and mix.

-

Immediately measure the initial absorbance at 600 nm. This is the T_0_ reading.

-

Expose the cuvettes to a constant light source.

-

At regular intervals (e.g., every 2 minutes for 10-15 minutes), remove the cuvettes from the light, quickly measure the absorbance, and return them to the light.

-

-

Data Analysis:

-

Calculate the change in absorbance (ΔA) over time for each this compound concentration.

-

Plot the rate of DCPIP reduction (ΔA/time) against the this compound concentration.

-

Determine the IC_50_ value, which is the concentration of this compound that inhibits the Hill reaction rate by 50% compared to the control.

-

Chlorophyll Fluorescence Assay

Chlorophyll fluorescence provides a rapid and non-invasive method to assess the efficiency of PSII. When electron transport is blocked by a herbicide like this compound, the absorbed light energy cannot be used for photochemistry and is instead dissipated as fluorescence, leading to an increase in the fluorescence signal.

Objective: To measure the inhibitory effect of this compound on PSII in intact leaves or algal cultures using chlorophyll fluorescence.

Materials:

-

Intact plants or algal cultures

-

Pulse Amplitude Modulation (PAM) fluorometer

-

Dark adaptation clips or chamber

-

This compound solutions of varying concentrations

Procedure:

-

Dark Adaptation:

-

Attach dark adaptation clips to the leaves of the plants to be measured or place algal cultures in the dark for at least 20-30 minutes. This ensures that all PSII reaction centers are "open" (oxidized).

-

-

Herbicide Application:

-

Apply different concentrations of this compound to the plants or algal cultures.

-

-

Fluorescence Measurement:

-

Place the fiber optic of the PAM fluorometer on the dark-adapted sample.

-

Measure the minimal fluorescence (F_o_) using a weak measuring light.

-

Apply a saturating pulse of light to measure the maximal fluorescence (F_m_).

-

The variable fluorescence (F_v_) is calculated as F_m_ - F_o_.

-

The maximum quantum yield of PSII is calculated as F_v_/F_m_.

-

-

Data Analysis:

-

Measure F_v_/F_m_ at different time points after herbicide application and for each concentration.

-

A decrease in the F_v_/F_m_ ratio indicates inhibition of PSII.

-

Plot the F_v_/F_m_ values against the this compound concentration to determine the IC_50_.

-

Visualizing Experimental Workflows

Conclusion

This compound's mechanism of action is a well-established example of targeted herbicide design. Its primary activity as a potent inhibitor of Photosystem II, coupled with its selective detoxification in tolerant crops like sugar beet, has ensured its long-standing utility in agriculture. The experimental protocols detailed herein provide a robust framework for the continued study of PSII-inhibiting herbicides and the elucidation of resistance mechanisms. For professionals in the field, a thorough understanding of these core principles is essential for the development of new, more effective, and environmentally sound weed management strategies.

References

- 1. This compound | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. Tyrosine Hydroxylation in Betalain Pigment Biosynthesis Is Performed by Cytochrome P450 Enzymes in Beets (Beta vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A red beet (Beta vulgaris) UDP-glucosyltransferase gene induced by wounding, bacterial infiltration and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Chloridazon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Chloridazon, a pyridazinone-based herbicide. The document outlines the primary chemical precursors, key reaction intermediates, and a comprehensive look at the experimental protocols for its synthesis, supported by available quantitative data.

Introduction to this compound

This compound, chemically known as 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one, is a selective herbicide primarily used for the control of broadleaf weeds in sugar beet and fodder beet cultivation. Its mode of action involves the inhibition of photosynthesis at the photosystem II level. Understanding its synthesis is crucial for process optimization, impurity profiling, and the development of related compounds.

This compound Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the condensation of phenylhydrazine (B124118) and mucochloric acid to form the pyridazinone ring system. This is followed by an amination step to yield the final product.

The key chemical precursors for the synthesis of this compound are:

-

Phenylhydrazine

-

Mucochloric acid

The primary intermediate in this pathway is:

-

4,5-dichloro-2-phenyl-3(2H)-pyridazinone

The overall synthesis can be visualized as a two-step process:

-

Cyclization: Reaction of phenylhydrazine with mucochloric acid to form 4,5-dichloro-2-phenyl-3(2H)-pyridazinone.

-

Amination: Conversion of the dichlorinated intermediate to this compound by reaction with ammonia (B1221849).

Experimental Protocols and Data

The following sections provide detailed experimental methodologies for the key steps in the this compound synthesis pathway.

Synthesis of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone (Intermediate)

While a specific protocol for the phenyl derivative was not found in the public domain, a closely related synthesis for the p-tolyl analog provides a representative procedure. This methodology can be adapted by substituting p-methylphenyl hydrazine (B178648) with phenylhydrazine.

Reaction: Mucochloric acid is reacted with phenylhydrazine in the presence of an acid catalyst to yield the dichlorinated pyridazinone intermediate.

Experimental Protocol (adapted): To a solution of mucochloric acid (14.99 g, 88.75 mmol) in diluted sulfuric acid (3M, 150 mL), phenylhydrazine (9.60 g, 88.75 mmol) is added. The reaction mixture is stirred at room temperature before being heated to reflux for 2 hours. After cooling, the precipitated product is isolated by filtration, washed, and dried.

| Parameter | Value | Reference |

| Reactants | Mucochloric acid, Phenylhydrazine | [1] |

| Solvent | Diluted Sulfuric Acid (3M) | [1] |

| Reaction Time | 2 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Product Yield | High (exact value for phenyl derivative not specified) | [1] |

Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone (this compound)

This step involves the selective amination of the 4,5-dichloro-2-phenyl-3(2H)-pyridazinone intermediate.

Reaction: 4,5-dichloro-2-phenyl-pyridazinone is treated with aqueous ammonia to substitute one of the chlorine atoms with an amino group.

Experimental Protocol: A mixture of 4,5-dichloro-2-phenyl-pyridazinone (2.41 g), 4-hydroxyphenyl-acetic acid (1.0 g), and 20% aqueous ammonia (20 ml) is heated to 100°-110° C with stirring in a small autoclave for 4 hours.[2] The reaction mixture is then cooled to room temperature. The resulting precipitate of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone is isolated by filtration, washed with water, and dried to yield the pure product.[2]

| Parameter | Value | Reference |

| Starting Material | 4,5-dichloro-2-phenyl-pyridazinone | [2] |

| Reagents | 20% aqueous ammonia, 4-hydroxyphenyl-acetic acid | [2] |

| Reaction Temperature | 100°-110° C | [2] |

| Reaction Time | 4 hours | [2] |

| Product Yield (isolated) | 1.86 g | [2] |

| Total Yield (including dissolved product) | 2.01 g (91%) | [2] |

| Melting Point | 206°-207° C | [2] |

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical transformations in the synthesis of this compound.

Caption: Synthesis pathway of this compound from its precursors.

Conclusion

The synthesis of this compound is a well-established process involving the formation of a pyridazinone ring followed by amination. The provided experimental protocols and quantitative data offer a solid foundation for researchers and professionals in the field. Further optimization of reaction conditions and exploration of alternative synthetic routes could lead to more efficient and environmentally friendly production methods.

References

The Biological Activity of Pyridazinone Herbicides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives represent a significant class of herbicides with diverse biological activities and modes of action. These heterocyclic compounds have been extensively studied and commercialized for their efficacy in controlling a broad spectrum of weed species in various agricultural settings. The versatility of the pyridazinone scaffold has allowed for the development of herbicides targeting different key enzymes and biochemical pathways in plants. This technical guide provides an in-depth overview of the biological activity of pyridazinone herbicides, focusing on their primary mechanisms of action, detailed experimental protocols for their evaluation, and a summary of quantitative data to facilitate comparative analysis. The primary modes of action discussed herein are the inhibition of Acetyl-CoA Carboxylase (ACCase), Protoporphyrinogen (B1215707) Oxidase (PPO), and Photosystem II (PSII).

Mechanisms of Action

Pyridazinone herbicides exert their phytotoxic effects by inhibiting essential biological processes in susceptible plants. The chemical structure of the pyridazinone ring and its substituents dictates the specific molecular target.

Acetyl-CoA Carboxylase (ACCase) Inhibition

Certain pyridazinone derivatives function as potent inhibitors of Acetyl-CoA Carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[1] ACCase catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the first committed step in fatty acid synthesis.[2] Inhibition of this enzyme disrupts the production of lipids, which are essential components of cell membranes and play vital roles in energy storage and signaling. This disruption leads to a loss of cell membrane integrity, cessation of growth, and ultimately, plant death.[3] These herbicides are particularly effective against grass weeds.[1]

Protoporphyrinogen Oxidase (PPO) Inhibition

Another significant mechanism of action for a class of pyridazinone herbicides is the inhibition of protoporphyrinogen oxidase (PPO).[4] PPO is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways, where it catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm.[2] In the presence of light and oxygen, this accumulated substrate undergoes non-enzymatic oxidation, leading to the generation of highly reactive singlet oxygen species.[2] These reactive oxygen species cause rapid peroxidation of lipids and proteins, leading to membrane disruption, cellular leakage, and ultimately, rapid cell death, often observed as bleaching and necrosis of plant tissues.[5]

Photosystem II (PSII) Inhibition

Many pyridazinone herbicides act by inhibiting photosynthesis at the Photosystem II (PSII) complex.[6][7] These herbicides bind to the D1 protein of the PSII reaction center, specifically at the quinone-binding (QB) site. This binding blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby interrupting the photosynthetic electron transport chain.[3] The blockage of electron transport not only halts the production of ATP and NADPH necessary for CO2 fixation but also leads to the formation of triplet chlorophyll and singlet oxygen, which cause photo-oxidative damage to the cell, leading to chlorosis, necrosis, and plant death.[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the biological activity of pyridazinone herbicides. The following sections provide methodologies for key in vitro and in vivo assays.

In Vitro ACCase Inhibition Assay

This assay determines the inhibitory potential of pyridazinone compounds on ACCase activity.

-

Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue (e.g., maize leaves) in an ice-cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 2 mM DTT, 10% glycerol, 1 mM PMSF, and 1% (w/v) PVPP).

-

Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 100,000 x g) to obtain the crude enzyme extract in the supernatant.

-

-

ACCase Activity Assay:

-

The assay is typically performed by measuring the incorporation of radioactive [¹⁴C]bicarbonate into an acid-stable product (malonyl-CoA).

-

The reaction mixture contains buffer, ATP, MgCl₂, acetyl-CoA, [¹⁴C]bicarbonate, and the enzyme extract.

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate the mixture at a controlled temperature (e.g., 32°C).

-

Stop the reaction by adding HCl.

-

Dry the samples and measure the radioactivity using a scintillation counter.

-

A non-radioactive method can also be used, coupling the production of ADP to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, and monitoring the decrease in absorbance at 340 nm.

-

-

Inhibition Studies:

-

Pre-incubate the enzyme extract with various concentrations of the pyridazinone inhibitor for a specific time before initiating the reaction.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

In Vitro PPO Inhibition Assay

This assay measures the inhibitory effect of pyridazinone compounds on PPO activity.[8]

-

Enzyme Extraction:

-

Homogenize plant tissue (e.g., etiolated seedlings) in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).[8]

-

Centrifuge the homogenate to obtain a crude enzyme extract.

-

-

PPO Activity Assay:

-

The assay measures the rate of protoporphyrin IX formation from protoporphyrinogen IX.

-

The substrate, protoporphyrinogen IX, is prepared by reducing protoporphyrin IX with sodium amalgam.[8]

-

The reaction mixture contains the enzyme extract, buffer, and the pyridazinone inhibitor at various concentrations.

-

Initiate the reaction by adding the protoporphyrinogen IX substrate.

-

Monitor the increase in fluorescence at an emission wavelength of ~630 nm (excitation at ~405 nm) as protoporphyrin IX is formed.

-

-

Inhibition Studies:

-

Calculate the rate of reaction in the presence and absence of the inhibitor.

-

Determine the IC50 and Ki values to quantify the inhibitory potency.

-

Photosystem II Inhibition Assay (Chlorophyll Fluorescence)

This non-invasive technique measures the effect of pyridazinone herbicides on PSII activity by monitoring changes in chlorophyll fluorescence.[9][10]

-

Plant Material and Treatment:

-

Chlorophyll Fluorescence Measurement:

-

Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence parameters.

-

Dark-adapt the leaves for at least 20-30 minutes before measurement.[12]

-

Measure the minimum fluorescence (Fo) and maximum fluorescence (Fm) to calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo)/Fm).

-

Measure other parameters such as the effective quantum yield of PSII (ΦPSII) and non-photochemical quenching (NPQ) under actinic light.

-

-

Data Analysis:

-

A decrease in Fv/Fm and ΦPSII indicates inhibition of PSII.

-

Calculate the pI50 value, which is the negative logarithm of the concentration of the herbicide that causes 50% inhibition of a fluorescence parameter.

-

Greenhouse Herbicidal Activity Bioassay

This whole-plant bioassay evaluates the herbicidal efficacy of pyridazinone compounds under controlled greenhouse conditions.[11][13]

-

Plant Cultivation:

-

Sow seeds of various weed species (e.g., barnyardgrass, velvetleaf) and crop species in pots containing a standardized soil mix.[11]

-

Grow the plants in a greenhouse with controlled temperature, humidity, and photoperiod.

-

-

Herbicide Application:

-

Apply the pyridazinone compounds at different rates (e.g., g a.i./ha) to the plants at a specific growth stage (e.g., 2-4 leaf stage).

-

Application can be pre-emergence (to the soil before weed emergence) or post-emergence (to the foliage of emerged weeds).

-

-

Evaluation:

-

Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at specific time points after treatment (e.g., 7, 14, and 21 days).

-

Harvest the above-ground biomass and determine the fresh or dry weight.

-

Calculate the GR50 value, which is the herbicide rate that causes a 50% reduction in plant growth (e.g., biomass) compared to the untreated control.[14]

-

Quantitative Data Summary

The following tables summarize quantitative data on the biological activity of various pyridazinone herbicides against their target enzymes and a range of weed species.

Table 1: In Vitro ACCase Inhibition by Pyridazinone Herbicides

| Compound | Plant Species | IC50 (µM) | Reference |

| Pyridazinone Derivative 1 | Alopecurus myosuroides (Black-grass) | 0.5 - 5 | [15] |

| Pyridazinone Derivative 2 | Lolium rigidum (Ryegrass) | 1 - 10 | [15] |

| Clethodim (a cyclohexanedione) | Grasses | 0.02 - 1.95 (Ki) | [7] |

Table 2: In Vitro PPO Inhibition by Pyridazinone Herbicides

| Compound | Plant Species/Enzyme Source | IC50 (nM) | Ki (nM) | Reference |

| Pyridazinone Derivative A | Nicotiana tabacum | 50 - 200 | - | [16] |

| Pyridazinone Derivative B | Amaranthus tuberculatus | 20 - 100 | - | [13] |

| Flumioxazin (a N-phenylphthalimide) | Nicotiana tabacum | 15 | 5 | [4] |

Table 3: Photosystem II Inhibition by Pyridazinone Herbicides

| Compound | Plant/Algal Species | pI50 | Reference |

| SAN 6706 | Chlorella | 5.3 | [17] |

| SAN 9785 | Chlorella | 5.3 | [17] |

| SAN 9789 | Chlorella | 4.6 | [17] |

| Pyrazon | Beta vulgaris | ~5.0 | [18] |

Table 4: Herbicidal Activity (GR50) of Pyridazinone Herbicides on Various Weed Species

| Compound | Weed Species | GR50 (g a.i./ha) | Reference |

| Metamifop | Leptochloa chinensis | 100 - 200 | [14] |

| Pyridazinone Compound X | Echinochloa crus-galli | 50 - 150 | [11] |

| Pyridazinone Compound Y | Abutilon theophrasti | 75 - 200 | [11] |

Conclusion

Pyridazinone herbicides are a versatile and important class of agrochemicals with multiple modes of action that are crucial for effective weed management. Their ability to inhibit key plant enzymes such as ACCase, PPO, and the PSII complex provides a broad spectrum of weed control. This technical guide has provided a comprehensive overview of the biological activities of these compounds, including their mechanisms of action, detailed experimental protocols for their evaluation, and a compilation of quantitative data. This information serves as a valuable resource for researchers and professionals in the field of herbicide science and drug development, facilitating further research and the development of new, more effective, and selective pyridazinone-based herbicides.

References

- 1. mdpi.com [mdpi.com]

- 2. Plant acetyl-CoA carboxylase: structure, biosynthesis, regulation, and gene manipulation for plant breeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study [mdpi.com]

- 7. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 8. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 9. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. analyzeseeds.com [analyzeseeds.com]

- 17. ias.ac.in [ias.ac.in]

- 18. Fluorometric Detection of Photosystem II Herbicide Penetration and Detoxification in Whole Leaves | Weed Science | Cambridge Core [cambridge.org]

An In-depth Technical Guide on the Environmental Fate and Transport of Chloridazon

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chloridazon, a selective pyridazinone herbicide, has been extensively used for weed control, primarily in sugar beet cultivation. Its environmental behavior is characterized by moderate persistence in soil and a notable potential for its primary metabolite, desphenyl-chloridazon, to leach into groundwater. This technical guide provides a comprehensive overview of the physicochemical properties, environmental fate, transport mechanisms, and degradation pathways of this compound. It includes detailed summaries of experimental protocols for key environmental studies and presents quantitative data in a structured format to facilitate analysis and comparison.

Physicochemical Properties of this compound

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. These properties determine its partitioning between soil, water, and air, as well as its susceptibility to various degradation processes.

| Property | Value | Source |

| IUPAC Name | 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one | [1] |

| Synonyms | Pyrazon, Phenazon | [1] |

| CAS Number | 1698-60-8 | [1] |

| Molecular Formula | C₁₀H₈ClN₃O | [1] |

| Molecular Weight | 221.64 g/mol | [1] |

| Melting Point | 206 °C (technical grade: 198-202 °C) | [2] |

| Water Solubility | 400 mg/L at 20 °C | [1][3] |

| Octanol-Water Partition Coefficient (log Kow) | 1.14 | [2][3] |

| Vapor Pressure | 4.5 x 10⁻⁷ mm Hg (0.000538 mmHg at 25 °C) | [1][2] |

| Henry's Law Constant | 3.3 x 10⁻¹⁰ atm-m³/mol (estimated) | [1] |

Environmental Fate and Transport

The following diagram illustrates the principal pathways for this compound's distribution and transformation in the environment following its application.

Caption: Environmental fate and transport pathways of this compound.

Fate in Soil

This compound is moderately persistent in the soil environment.[4] Its fate is primarily driven by microbial degradation and sorption to soil components.

3.1.1 Degradation and Persistence Microbial breakdown is the principal degradation process for this compound in soil, leading to the formation of its main metabolite, desphenyl-chloridazon.[1] The rate of degradation is highly dependent on soil temperature and moisture content.[1] Dissipation is generally described by first-order kinetics.[1][5] The persistence of this compound is significant, with half-life (DT50) values ranging widely based on environmental conditions.

| Condition | DT50 (days) | Soil Type | Source |

| Aerobic Laboratory Study | 43 | Loamy Sand | [6][7] |

| Aerobic Laboratory Study (with oil adjuvant) | 57 | Loamy Sand | [8] |

| Aerobic Laboratory Study (with surfactant) | 51 | Loamy Sand | [8] |

| Field Study (Northern Italy) | 68 | Silty Clay Loam | [9] |

| Aerobic Soil | 90 - 152 | Not specified | [10] |

| Anaerobic Soil | 307 - 607 | Not specified | [10] |

| 10°C, 15% Water Content | 133.7 | Not specified | [1] |

| 10°C, 29% Water Content | 41.0 | Not specified | [1] |

| 30°C, 15% Water Content | 12.2 | Not specified | [1] |

| 30°C, 29% Water Content | 7.9 | Not specified | [1] |

3.1.2 Sorption and Mobility this compound's mobility in soil is classified as very high to high.[1] Sorption is the primary process that retards its movement. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for predicting mobility. Studies have shown a strong positive correlation between the distribution coefficient (Kd) and the soil's organic matter content, especially in soils with more than 2% organic matter.[5][8] In soils with low organic matter, smectite clay content becomes a significant factor in adsorption.[5][8]

| Parameter | Value Range | Interpretation | Source |

| Koc (mL/g) | 33 - 380 | Very High to High Mobility | [1] |

| Kd (mL/g) | Varies with soil type | Higher in soils with high organic matter/smectite | [5][8] |

| GUS Leaching Potential Index | 2.16 | Transition State (Potential to leach) | [4] |

Fate in Water

Due to its high water solubility and mobility in soil, this compound and its metabolites can be transported to aquatic systems via leaching and runoff.[11][12]

3.2.1 Degradation and Persistence In the aquatic environment, this compound is stable to hydrolysis at environmentally relevant pH levels (pH 5, 7, and 9).[1][2] The major abiotic degradation pathway in water is direct photolysis (phototransformation) by sunlight.[1] The primary metabolite, desphenyl-chloridazon (DPC), is more persistent and mobile than the parent compound and is frequently detected at higher concentrations in surface and groundwater.[13][14] Another metabolite, methylated DPC (Me-DPC), has also been found in surface water.[13][14]

| Parameter | Value | Condition | Source |

| Hydrolysis | Stable | pH 3 - 9 | [2] |

| Photolysis Half-life | 12.5 days | In water | [1] |

| Photolysis Half-life | 150 hours (6.25 days) | Simulated sunlight, pH 7 water | [2] |

| DPC Persistence | Resistant to further degradation over 98 days | Aerobic degradation test | [13][14] |

3.2.2 Transport and Distribution Given its low estimated Henry's Law constant, volatilization from water surfaces is not considered an important fate process.[1] Its low Koc values indicate that this compound is not expected to significantly adsorb to suspended solids and sediment in the water column.[1] This contributes to the high dispersion of its persistent metabolite, DPC, in the aquatic environment.[13]

Bioaccumulation

The potential for this compound to accumulate in living organisms is considered low. This is indicated by its low octanol-water partition coefficient (log Kow) and experimentally determined bioconcentration factors (BCF).

| Parameter | Value Range | Interpretation | Source |

| Bioconcentration Factor (BCF) | 2 - 23 | Low potential for bioconcentration | [1] |

| log Kow | 1.14 | Low lipophilicity | [2][3] |

Degradation Pathways

The primary degradation pathway for this compound in both soil and water is the microbial cleavage of the phenyl group, a process known as dephenylation. This transformation results in metabolites that are generally non-phytotoxic but exhibit greater mobility and persistence.

References

- 1. journals.pan.pl [journals.pan.pl]

- 2. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 3. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 4. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 5. researchgate.net [researchgate.net]

- 6. biotecnologiebt.it [biotecnologiebt.it]

- 7. plantprotection.pl [plantprotection.pl]

- 8. researchgate.net [researchgate.net]

- 9. york.ac.uk [york.ac.uk]

- 10. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. oecd.org [oecd.org]

An In-depth Technical Guide to Chloridazon and its Primary Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide Chloridazon and its primary metabolites, desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC). The focus is on the chemical properties, environmental fate, analytical methodologies for detection, and metabolic pathways of these compounds. This document is intended to serve as a valuable resource for professionals involved in environmental science, analytical chemistry, and toxicology.

Introduction to this compound

This compound, a selective systemic herbicide, has been historically used for the control of broadleaf weeds, particularly in sugar beet cultivation.[1][2][3] It functions by inhibiting photosynthesis in target plant species.[1] However, due to the persistence and mobility of its degradation products in the environment, particularly in water sources, its use has been restricted in many regions.[4] The primary metabolites of concern are desphenyl-chloridazon and methyl-desphenyl-chloridazon, which are formed through microbial degradation in the soil.[4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its primary metabolites is presented in the table below.

| Property | This compound | Desphenyl-chloridazon (DPC) | Methyl-desphenyl-chloridazon (Me-DPC) |

| IUPAC Name | 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one | 5-amino-4-chloro-1,2-dihydropyridazin-3-one | 5-amino-4-chloro-2-methylpyridazin-3(2H)-one |

| Molecular Formula | C₁₀H₈ClN₃O | C₄H₄ClN₃O | C₅H₆ClN₃O |

| Molecular Weight | 221.64 g/mol | 145.55 g/mol | 159.57 g/mol |

| CAS Number | 1698-60-8 | 6339-19-1 | 17254-80-7 |

| Appearance | Colorless solid | - | - |

| Water Solubility | 340 mg/L at 20 °C | More water-soluble than this compound | More water-soluble than this compound |

| Log Kₒw | 1.29 | - | - |

Environmental Fate and Occurrence

This compound undergoes microbial degradation in the soil to form its primary metabolites, desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC).[5] These metabolites are more polar and persistent than the parent compound, leading to their increased mobility in soil and subsequent leaching into groundwater and surface water.[1][4]

Quantitative Data on Environmental Concentrations

The following tables summarize the reported concentrations of this compound and its metabolites in various environmental matrices.

Table 1: Concentrations in Water Samples

| Compound | Matrix | Concentration Range (µg/L) | Average Concentration (µg/L) | Location |

| This compound | Surface Water | 0.01 - 0.89 | 0.01 ± 0.06 | Hesse, Germany[6] |

| Desphenyl-chloridazon (DPC) | Surface Water | up to 7.4 | 0.72 ± 0.81 | Hesse, Germany[6] |

| Methyl-desphenyl-chloridazon (Me-DPC) | Surface Water | Detected | - | Hesse, Germany[6] |

| This compound | Groundwater | - | - | - |

| Desphenyl-chloridazon (DPC) | Groundwater | up to 1.9 | - | Unconsolidated aquifer[7] |

| Methyl-desphenyl-chloridazon (Me-DPC) | Groundwater | up to 0.75 | - | Unconsolidated aquifer[7] |

| Desphenyl-chloridazon (DPC) | Drinking Water | up to 9.1 | 0.48 | Baden-Württemberg, Germany |

| Desphenyl-chloridazon (DPC) | Mineral Water | up to 0.35 | 0.15 | Baden-Württemberg, Germany |

Table 2: Concentrations in Soil and Plant Samples

| Compound | Matrix | Concentration Range | Notes |

| This compound | Soil | Initial concentration of 1.034 mg/kg decreased to 0.074 mg/kg after 128 days. | DT₅₀ of approximately 43 days.[8] |

| Desphenyl-chloridazon (DPC) | Soil | Increased up to 370 µg/kg. | Concentrations increased with depth and time.[9] |

| Methyl-desphenyl-chloridazon (Me-DPC) | Soil | Increased up to 16 µg/kg. | Concentrations increased with depth and time.[9] |

| This compound | Maize (Leaves and Stems) | Detected | - |

| Desphenyl-chloridazon (DPC) | Maize (Leaves, Stems, and Grains) | Detected | - |

Experimental Protocols

The analysis of this compound and its polar metabolites typically involves extraction from the sample matrix followed by detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Quick Polar Pesticides (QuPPe) Method

The QuPPe method is a widely used and effective procedure for the extraction of polar pesticides from various matrices.

Protocol for Water Samples:

-

Directly inject an aliquot of the filtered water sample into the LC-MS/MS system. For low concentrations, a large volume injection (e.g., 100 µL) can be employed.

Protocol for Soil and Plant Samples:

-

Homogenize 10 g of the sample.

-

Add 10 mL of acidified methanol (B129727) (e.g., 1% formic acid in methanol).

-

Shake vigorously for a specified time (e.g., 1 minute).

-

Centrifuge the sample to separate the solid and liquid phases.

-

Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

-

For complex matrices, a freeze-out step can be included after extraction to precipitate interfering compounds.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC) or a reversed-phase C18 column (e.g., Phenomenex Aqua C18) is suitable.

-

Mobile Phase A: Water with an additive such as ammonium (B1175870) formate (B1220265) (e.g., 5 mM) and formic acid (e.g., 0.1%).

-

Mobile Phase B: Acetonitrile or methanol with similar additives.

-

Gradient: A typical gradient starts with a high percentage of organic phase, which is gradually decreased to elute the polar analytes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Column Temperature: 30 - 40 °C.

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is often used to achieve the best sensitivity for all compounds.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation.

Table 3: Exemplary MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| This compound | 222.1 | 104.1 | 77.1 | 20-30 |

| Desphenyl-chloridazon (DPC) | 146.0 | 102.0 | 75.0 | 15-25 |

| Methyl-desphenyl-chloridazon (Me-DPC) | 160.0 | 116.0 | 89.0 | 15-25 |

Note: The optimal MRM transitions and collision energies should be determined empirically on the specific instrument used.

Signaling Pathways and Workflows

Metabolic Pathway of this compound

The primary metabolic pathway of this compound in the environment involves the microbial cleavage of the phenyl group, leading to the formation of desphenyl-chloridazon. Further methylation can then result in the formation of methyl-desphenyl-chloridazon.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Determination of Optimum Application Time and Dose of this compound (Pyramin, WP 65%) in Sugar Beet [jpp.um.ac.ir]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Environmental occurrence and degradation of the herbicide n-chloridazon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of surface water - groundwater interactions on the spatial distribution of pesticide metabolites in groundwater. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. journals.pan.pl [journals.pan.pl]

- 9. researchgate.net [researchgate.net]

Solubility of Chloridazon in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Chloridazon in aqueous and organic media. The following sections detail quantitative solubility data, standardized experimental methodologies for solubility determination, and a visualization of a key metabolic pathway. This information is intended to support research, development, and formulation activities involving this compound.

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of solvents. The data presented below has been compiled from multiple sources to provide a comparative overview. All data is reported at 20°C unless otherwise specified.

| Solvent | Solubility | Unit |

| Aqueous Solvents | ||

| Water | 422 | mg/L |

| Water | 400 | mg/L |

| Distilled Water | 340 | mg/L |